![molecular formula C28H26N2O3 B2619491 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 898343-34-5](/img/structure/B2619491.png)
2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
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Description
2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation.
Scientific Research Applications
- This compound exhibits potential as an anticancer agent due to its structural features. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Some derivatives of this compound have been synthesized and screened for anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were tested against HIV-1 and HIV-2 strains. These investigations provide insights into its potential as an antiviral agent .
- The compound’s unique structure makes it suitable for metal complexation. Researchers have explored its coordination with transition metals, leading to the formation of novel complexes. These complexes may find applications in catalysis, such as cross-coupling reactions or asymmetric transformations .
- The compound can serve as an intermediate in the synthesis of other pharmaceuticals. Its functional groups allow for further modifications, making it valuable for designing new drug candidates. Researchers have used it as a building block in various synthetic routes .
- The compound’s aromatic rings and amide functionality make it relevant in the design of agrochemicals and pesticides. Researchers have explored its potential as a key structural motif in active ingredients for crop protection. Investigations focus on enhancing efficacy and minimizing environmental impact .
- Beyond its direct applications, researchers have used this compound to study biological processes. For example, its interaction with specific receptors or enzymes provides insights into cellular pathways. Investigating its binding affinity and selectivity can lead to new therapeutic targets .
Anticancer Properties
Anti-HIV Activity
Metal Complexes and Catalysis
Pharmaceutical Intermediates
Agrochemicals and Pesticides
Biological Studies
properties
IUPAC Name |
2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-4-20-11-14-25-22(15-20)28(33)23(27(32)21-12-9-18(2)10-13-21)16-30(25)17-26(31)29-24-8-6-5-7-19(24)3/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNTMKHFRXTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide |
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